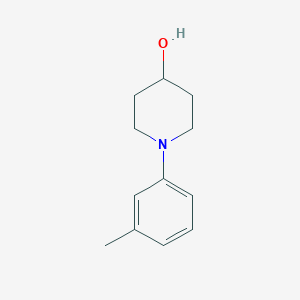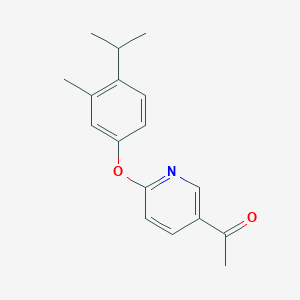![molecular formula C12H24N2NiS4 B2597816 Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel CAS No. 56377-18-5](/img/structure/B2597816.png)
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is a chemical compound with the molecular formula C_14H_28N_2NiS_4. This compound is known for its unique structure, which includes a nickel center coordinated by sulfur atoms from carbamothioyl groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel typically involves the reaction of nickel salts with carbamothioyl ligands. One common method is to react nickel(II) chloride with butyl(methyl)carbamothioyl sulfide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other sulfur-containing byproducts.
Reduction: Reduction reactions can lead to the formation of nickel metal and reduced sulfur species.
Substitution: The sulfur atoms in the compound can be substituted by other ligands, leading to the formation of new nickel complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce nickel oxides, while substitution reactions can yield new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The nickel center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. The sulfur atoms in the compound also play a crucial role in its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di{[ethyl(methyl)carbamothioyl]sulfanyl}nickel
- Di{[propyl(methyl)carbamothioyl]sulfanyl}nickel
- Di{[butyl(ethyl)carbamothioyl]sulfanyl}nickel
Uniqueness
Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel is unique due to its specific combination of butyl and methyl groups, which influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activity, binding affinity, and stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-butyl-N-methylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NS2.Ni/c2*1-3-4-5-7(2)6(8)9;/h2*3-5H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULFMGGLXPRNPI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=S)[S-].CCCCN(C)C(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319523 |
Source


|
| Record name | Nickel(2+) bis[butyl(methyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-18-5 |
Source


|
| Record name | Nickel(2+) bis[butyl(methyl)carbamodithioate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-2-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2597734.png)
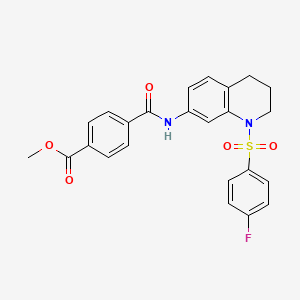
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2597736.png)
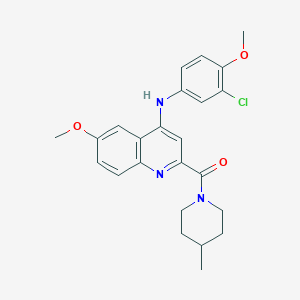
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597739.png)
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2597740.png)
![Ethyl 7-ethoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2597741.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2597746.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)
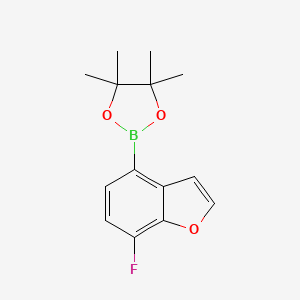
![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597751.png)
